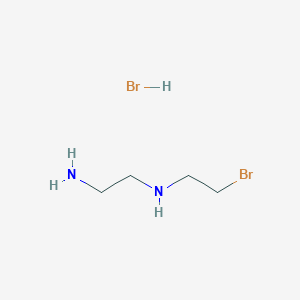
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide is a chemical compound with the molecular formula C4H12Br2N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-bromoethyl group. This compound is often used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide typically involves the reaction of ethylenediamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C2H4(NH2)2+BrCH2CH2OH→C4H12Br2N2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of ethylenediamine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted ethylenediamine derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include reduced ethylenediamine derivatives.
Scientific Research Applications
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophilic species. This compound can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler derivative without the bromoethyl group.
N1-(2-Chloroethyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
N1-(2-Iodoethyl)ethane-1,2-diamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide is unique due to its specific reactivity profile, particularly in substitution reactions where the bromine atom provides a balance between reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C4H12Br2N2 |
|---|---|
Molecular Weight |
247.96 g/mol |
IUPAC Name |
N'-(2-bromoethyl)ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C4H11BrN2.BrH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H |
InChI Key |
QKZCYGRTJFSLPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCBr)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


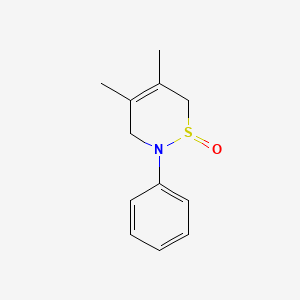
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)
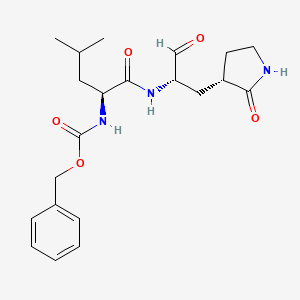
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
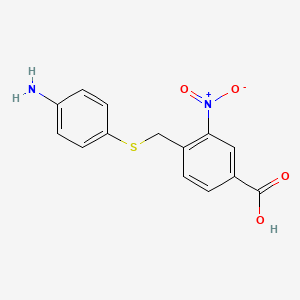
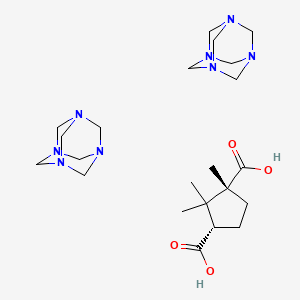
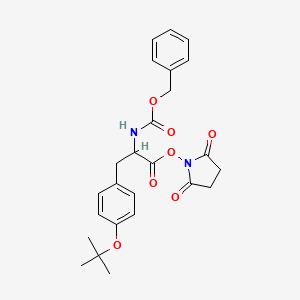
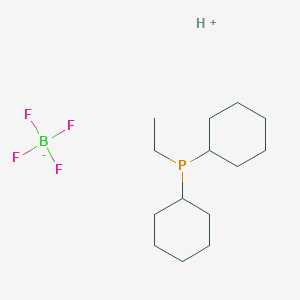
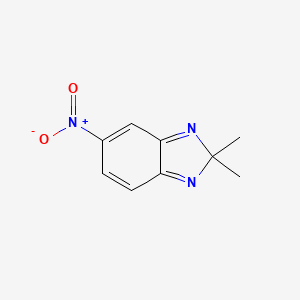
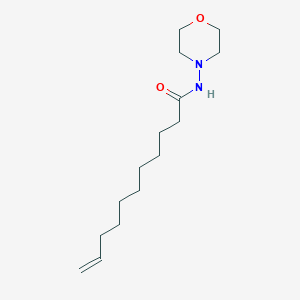
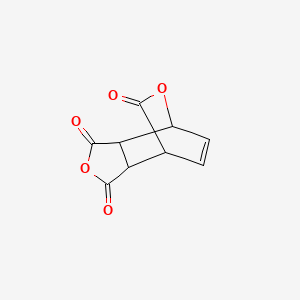
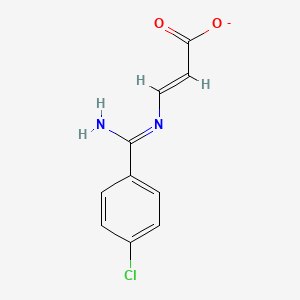
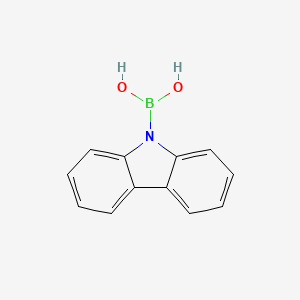
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)
